potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide
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Overview
Description
Potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide is a chemical compound with the molecular formula C4H5BF3KN2 It is a boron-containing compound that features a trifluoroborate group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide typically involves the reaction of 1-methyl-1H-pyrazole with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 1-methyl-1H-pyrazole, boron trifluoride etherate, potassium tert-butoxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition of the reactants and products.
Procedure: The 1-methyl-1H-pyrazole is first dissolved in an appropriate solvent, such as tetrahydrofuran (THF). Boron trifluoride etherate is then added dropwise to the solution, followed by the addition of potassium tert-butoxide. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically produced in batch processes, with careful monitoring of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the boron center can be oxidized or reduced.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., methoxide, ethoxide). Reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) are used. Reactions are conducted in aqueous or organic solvents, depending on the specific reaction conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents such as THF or toluene. Reactions are performed under an inert atmosphere to prevent oxidation of the catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide involves its interaction with molecular targets through its boron and pyrazole moieties. The trifluoroborate group can act as a Lewis acid, facilitating various chemical transformations. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate: Similar structure but with the trifluoroborate group attached at a different position on the pyrazole ring.
Potassium trifluoro(1H-pyrazol-1-ylmethyl)borate: Contains a pyrazole ring with a methyl group attached to the nitrogen atom.
Potassium trifluoro(1H-pyrazol-4-yl)borate: Another positional isomer with the trifluoroborate group attached at the 4-position of the pyrazole ring.
Uniqueness
Potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The position of the trifluoroborate group on the pyrazole ring can significantly impact the compound’s electronic properties and interactions with other molecules.
Properties
Molecular Formula |
C4H5BF3KN2 |
---|---|
Molecular Weight |
188.00 g/mol |
IUPAC Name |
potassium;trifluoro-(1-methylpyrazol-3-yl)boranuide |
InChI |
InChI=1S/C4H5BF3N2.K/c1-10-3-2-4(9-10)5(6,7)8;/h2-3H,1H3;/q-1;+1 |
InChI Key |
AUUSNLPYENCZFN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=NN(C=C1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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